molecular formula C12H9ClN2O5S B7602910 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid

5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid

Cat. No.: B7602910
M. Wt: 328.73 g/mol
InChI Key: JWBKRXKFQWNYPP-UHFFFAOYSA-N
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Description

5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is a chemical compound that features a chloropyridine moiety linked to a sulfamoyl group and a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid typically involves the reaction of 3-chloropyridine-4-sulfonamide with 2-hydroxybenzoic acid under specific conditions. The reaction may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as chlorination, sulfonation, and coupling reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxy group.

    5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-aminobenzoic acid: Similar structure with an amino group instead of a hydroxy group.

    5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of a hydroxy group.

Uniqueness: 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s solubility, reactivity, and biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

5-[(3-chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5S/c13-9-6-14-4-3-10(9)15-21(19,20)7-1-2-11(16)8(5-7)12(17)18/h1-6,16H,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBKRXKFQWNYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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